[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
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Description
“[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid” is a chemical compound that is part of the benzothiazole family. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, Wang et al. devised an efficient S8 mediated direct decarboxylative redox cyclization approach for the synthesis of 2-arylbenzothiazole from aryl acetic acid using a cost-efficient copper catalyst .Molecular Structure Analysis
Benzothiazole is a heterocyclic compound; it consists of a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Safety And Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research in this field to make more potent biologically active benzothiazole-based drugs . The future directions of “[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.
properties
IUPAC Name |
2-[2-(hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVHYPZGWEMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448092 |
Source
|
Record name | [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid | |
CAS RN |
192801-39-1 |
Source
|
Record name | [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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